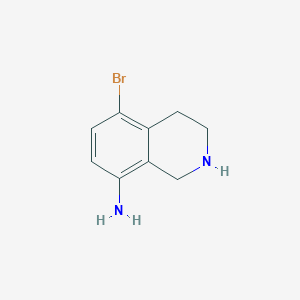

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXVHSIERUIKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733334 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260779-54-1 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS No. 1260779-54-1). As a substituted tetrahydroisoquinoline (THIQ), this compound is a valuable building block for medicinal chemistry and drug discovery, belonging to a class of scaffolds known for a wide range of biological activities.[1] This document details a robust synthetic pathway, starting from isoquinoline, and discusses the reactivity imparted by its unique substitution pattern. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical intermediate.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prominent structural motif found in a vast array of natural products, most notably in the isoquinoline alkaloids.[1] This scaffold is a well-established pharmacophore, forming the core of numerous compounds with significant therapeutic applications, including anti-cancer, anti-hypertensive, and anti-parkinsonian agents. The structural rigidity and defined stereochemical features of the THIQ core allow for precise spatial orientation of substituents, making it an ideal framework for designing targeted therapeutic agents.

This compound is a strategically functionalized derivative of the THIQ scaffold. The presence of a bromine atom at the 5-position and an amine group at the 8-position provides orthogonal handles for further chemical modification. The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the primary amine serves as a versatile nucleophile and a point for amide bond formation or other derivatizations. These features make it a highly valuable intermediate for the construction of complex molecular architectures in drug discovery programs.

Core Chemical and Physical Properties

A summary of the key identifiers and computed properties for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source |

| CAS Number | 1260779-54-1 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 227.1 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically ≥98% (as supplied by vendors) | --INVALID-LINK-- |

| Storage | Store at 2-8°C | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, isoquinoline. The most logical and well-documented pathway involves a sequential bromination, nitration, and a final reduction step.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline

A robust and scalable one-pot procedure for the synthesis of the key intermediate, 5-bromo-8-nitroisoquinoline, has been rigorously documented in Organic Syntheses.[2] This procedure leverages the careful control of temperature to direct the electrophilic aromatic substitution reactions on the isoquinoline ring.

Causality of Experimental Choices:

-

Solvent and Acid Catalyst: Concentrated sulfuric acid serves as both the solvent and a strong acid catalyst. It protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and favoring substitution on the benzene ring.

-

Brominating Agent and Temperature Control: N-Bromosuccinimide (NBS) is used as the bromine source. The reaction temperature is maintained between -25°C and -18°C to ensure high regioselectivity for the 5-position over the 8-position.[2] Higher temperatures can lead to the formation of undesired isomers.

-

Nitrating Agent: Potassium nitrate in sulfuric acid generates the nitronium ion (NO₂⁺) in situ for the subsequent nitration at the 8-position. This reaction is also performed at low temperatures to control its exothermicity.

Experimental Protocol (Adapted from Organic Syntheses, Vol. 81, p. 98): [2]

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%) and cooled to 0°C.

-

Addition of Isoquinoline: Isoquinoline is added slowly to the stirred sulfuric acid, ensuring the internal temperature remains below 30°C.

-

Bromination: The solution is cooled to -25°C. N-Bromosuccinimide (recrystallized, 1.3 equivalents) is added in portions, maintaining the temperature between -22°C and -26°C. The mixture is stirred for several hours at this temperature range.

-

Nitration: The reaction mixture is cooled to -15°C. Potassium nitrate (1.05 equivalents) is added portionwise, keeping the temperature below -10°C. The reaction is then allowed to stir overnight, gradually warming to room temperature.

-

Work-up and Isolation: The reaction mixture is poured onto crushed ice. The pH is carefully adjusted to 8.0 with 25% aqueous ammonia, maintaining a temperature below 30°C. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a toluene/heptane mixture to yield 5-bromo-8-nitroisoquinoline as a solid.

Step 2: Reduction to this compound

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are common and effective catalysts for the reduction of both aromatic nitro groups and nitrogen-containing heterocycles. The choice of catalyst can influence the reaction conditions required and the potential for side reactions.

-

Solvent: A protic solvent such as ethanol or acetic acid is typically used to facilitate proton transfer during the reduction process.

-

Hydrogen Pressure: The reaction is performed under a positive pressure of hydrogen gas. The pressure can be varied to influence the rate of reaction, with higher pressures generally leading to faster reductions.

-

Reaction Conditions: The temperature and reaction time must be carefully optimized to ensure complete conversion without promoting dehalogenation (removal of the bromine atom), which can be a competing side reaction.

Representative Experimental Protocol (Hypothesized):

-

Reaction Setup: A solution of 5-bromo-8-nitroisoquinoline in a suitable solvent (e.g., ethanol or acetic acid) is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (or Platinum oxide) is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm). The mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove any acidic residue. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Reactivity and Potential Applications in Medicinal Chemistry

The dual functionality of this compound makes it a versatile synthon for the construction of compound libraries for high-throughput screening.

Caption: Key reactivity pathways for the core molecule.

-

Cross-Coupling Reactions: The aryl bromide at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.

-

Derivatization of the Amino Group: The primary amine at the 8-position can be readily acylated, sulfonated, or alkylated. This allows for the introduction of diverse functional groups that can modulate the compound's physicochemical properties, such as solubility and lipophilicity, or engage in specific interactions with biological targets.

The strategic placement of these functional groups on the rigid THIQ scaffold makes this compound a valuable starting material for the synthesis of novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are key target classes in modern drug discovery.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis, while multi-stepped, relies on well-established and scalable chemical transformations. The orthogonal reactivity of its bromo and amino functionalities, coupled with the proven biological relevance of the tetrahydroisoquinoline scaffold, positions this compound as a valuable tool for the discovery and development of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to aid researchers in leveraging its full potential.

References

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Core

An In-Depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 1260779-54-1): A Privileged Scaffold for Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is found in numerous natural products, particularly isoquinoline alkaloids, and forms the structural basis for a wide array of synthetic molecules with significant therapeutic applications.[1][3][4] The inherent conformational flexibility of the saturated heterocyclic ring, combined with the aromatic portion, allows THIQ derivatives to effectively interact with a diverse range of biological targets. Consequently, the THIQ framework is a key component in clinically used drugs and serves as a vital building block in the development of novel therapeutic agents targeting cancer, neurodegenerative disorders, and infectious diseases.[1][2][5]

This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 1260779-54-1). The strategic placement of a bromine atom and an amine group on the aromatic ring provides two distinct and versatile handles for chemical modification. This dual functionality makes it an exceptionally valuable intermediate for constructing complex molecular architectures and for the combinatorial synthesis of compound libraries in drug discovery campaigns.

Physicochemical Properties and Structural Attributes

A clear understanding of the fundamental properties of a molecule is critical for its effective application in synthesis and research.

| Property | Value | Source |

| CAS Number | 1260779-54-1 | [6] |

| Molecular Formula | C₉H₁₁BrN₂ | [6][7] |

| Molecular Weight | 227.1 g/mol | [6][7] |

| Appearance | Typically an off-white to brown solid | Inferred from similar compounds |

| Purity | ≥95% (as commercially available) | [8] |

The structure features a tetrahydroisoquinoline core with a bromine atom at the C5 position and an amine group at the C8 position. The bromine atom acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. The amine group provides a nucleophilic center for amide bond formation, sulfonylation, and other derivatizations.

Strategic Synthesis: A Proposed Pathway

A common and powerful strategy for the synthesis of the THIQ core is the Pictet-Spengler reaction .[1][3] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. An alternative powerful method is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ.[3]

Our proposed synthesis leverages key transformations including nitration, reduction, and bromination on a suitable isoquinoline precursor.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of Isoquinoline to form 8-Nitroisoquinoline

-

Causality: The initial step involves the regioselective nitration of the isoquinoline core. The reaction conditions are chosen to favor substitution at the C5 and C8 positions. While a mixture is expected, 8-nitroisoquinoline is a known and separable product.

-

Cool a stirred solution of concentrated sulfuric acid to 0°C.

-

Slowly add isoquinoline to the cooled acid.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter, wash with water, and dry the crude product. Purify by column chromatography or recrystallization to isolate 8-nitroisoquinoline.

Step 2: Bromination of 8-Nitroisoquinoline to form 5-Bromo-8-nitroisoquinoline

-

Causality: The nitro group is a meta-director. In the 8-nitroisoquinoline, this directs electrophilic substitution to the C5 and C7 positions. Bromination under these conditions is expected to yield the 5-bromo product.[9]

-

Dissolve 8-nitroisoquinoline in concentrated sulfuric acid.

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Heat the mixture gently (e.g., 50-60°C) for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction and pour it onto ice.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 5-bromo-8-nitroisoquinoline.

Step 3: Reduction of the Nitro Group to form 5-Bromo-8-aminoisoquinoline

-

Causality: The nitro group is selectively reduced to an amine. Common methods include catalytic hydrogenation or the use of reducing metals in acidic media (e.g., iron in acetic acid or HCl).

-

Suspend 5-bromo-8-nitroisoquinoline in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture at reflux for several hours.

-

Cool, filter to remove the iron salts, and concentrate the filtrate.

-

Neutralize with a base and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain 5-bromo-8-aminoisoquinoline.

Step 4: Reduction of the Isoquinoline Ring

-

Causality: The final step is the reduction of the aromatic isoquinoline core to the tetrahydroisoquinoline. This is typically achieved through catalytic hydrogenation under pressure using catalysts like platinum oxide (PtO₂) or through chemical reduction, although the former is generally more effective for this transformation.

-

Dissolve 5-bromo-8-aminoisoquinoline in a solvent like acetic acid or ethanol.

-

Add a catalyst, such as platinum oxide (Adam's catalyst).

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for creating diverse molecular libraries. The two functional groups, the C5-bromo and the C8-amine, offer orthogonal reactivity, allowing for sequential and selective derivatization.

Caption: Key derivatization pathways for the title compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo position is ideal for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[10]

-

Amide and Sulfonamide Synthesis: The C8-amine is a nucleophile that can readily react with acyl chlorides, carboxylic acids (using coupling agents), or sulfonyl chlorides to form amides and sulfonamides, respectively. These functional groups are prevalent in many drug molecules and can modulate properties like solubility, hydrogen bonding capacity, and metabolic stability.

-

Scaffold Hopping and Library Synthesis: By combining these reactions, researchers can rapidly generate large libraries of novel compounds. For example, a Suzuki coupling at C5 followed by acylation at C8 can produce a diverse set of molecules for high-throughput screening. This synthetic versatility makes the title compound an excellent starting point for identifying new hits and optimizing lead compounds in drug discovery programs.[2][5]

Quality Control and Characterization

To ensure the identity and purity of this compound, a standard battery of analytical techniques should be employed:

-

¹H NMR Spectroscopy: Will confirm the presence of the tetrahydroisoquinoline core protons and the aromatic protons, with characteristic shifts and splitting patterns. The integration of the signals will correspond to the number of protons in the structure.

-

¹³C NMR Spectroscopy: Will show the correct number of carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula (C₉H₁₁BrN₂).

-

High-Performance Liquid Chromatography (HPLC): Is essential for determining the purity of the compound, typically aiming for >95% for use in further synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly sealed.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the THIQ scaffold. Its dual functionality at the C5 and C8 positions provides chemists with a powerful tool for the efficient synthesis of complex and diverse molecules. This guide has outlined its core properties, a plausible and detailed synthetic pathway, and its significant potential in modern medicinal chemistry. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical space and the development of next-generation therapeutics.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound [myskinrecipes.com]

- 7. เคมี AR (Analytical) (2408) [myskinrecipes.com]

- 8. 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing from readily available isoquinoline. This document will detail the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for each key transformation. The synthesis involves an initial electrophilic bromination and nitration of the isoquinoline core, followed by a selective reduction of the heterocyclic ring, and culminating in the reduction of the nitro group to the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and a robust procedural foundation for the successful synthesis of this important scaffold.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The inherent structural features of the THIQ nucleus allow for diverse functionalization, enabling the exploration of chemical space and the optimization of pharmacological properties. The title compound, this compound, incorporates key functionalities: a bromine atom, which can serve as a handle for further cross-coupling reactions, and a primary aromatic amine, a versatile precursor for the introduction of various pharmacophoric groups. This makes it a highly sought-after intermediate in the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a three-stage approach starting from isoquinoline. The core strategy involves the sequential introduction of the bromo and nitro substituents onto the isoquinoline ring, followed by two selective reduction steps.

Caption: Retrosynthetic analysis of this compound.

This strategic disconnection allows for the use of well-established and reliable chemical transformations, ensuring a high overall yield and purity of the final product.

Synthesis Pathway and Experimental Protocols

The overall synthetic pathway is depicted below:

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline

The synthesis of the key intermediate, 5-bromo-8-nitroisoquinoline, is achieved through a one-pot electrophilic aromatic substitution on the isoquinoline core. This procedure involves a sequential bromination and nitration in a strong acidic medium.[2]

Causality of Experimental Choices:

-

Solvent and Acid: Concentrated sulfuric acid serves as both the solvent and a strong acid catalyst. It protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the more electron-rich benzene ring.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.

-

Nitrating Agent: Potassium nitrate (KNO₃) in sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for nitration.

-

Temperature Control: The reaction temperature is critical. Low temperatures are maintained during the addition of NBS and KNO₃ to control the reaction rate and minimize the formation of side products.

Detailed Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (96%) and cool to 0°C.

-

Slowly add isoquinoline to the stirred sulfuric acid, maintaining the temperature below 30°C.

-

Cool the solution to -20°C and add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains between -20°C and -15°C.

-

Stir the mixture at -15°C for 2-3 hours.

-

Add potassium nitrate (KNO₃) portion-wise, keeping the temperature below -10°C.

-

Allow the reaction to stir and slowly warm to room temperature overnight.

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated ammonium hydroxide solution to a pH of 8-9, while keeping the temperature below 25°C.

-

The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromo-8-nitroisoquinoline.

Data Presentation:

| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |

| Isoquinoline | 129.16 | 1.0 | User-defined |

| N-Bromosuccinimide | 177.98 | 1.1 | Calculated |

| Potassium Nitrate | 101.10 | 1.05 | Calculated |

| Sulfuric Acid (96%) | 98.08 | - | Sufficient Volume |

Step 2: Synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

The selective reduction of the pyridine ring of 5-bromo-8-nitroisoquinoline is a crucial step. Catalytic hydrogenation is the method of choice for this transformation. The choice of catalyst is critical to achieve selective reduction of the heterocyclic ring without affecting the nitro group or the aryl bromide. Platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst), are often effective for the hydrogenation of the isoquinoline ring system.[3]

Causality of Experimental Choices:

-

Catalyst: Platinum(IV) oxide (PtO₂) is a robust catalyst for the hydrogenation of aromatic heterocycles.[4] It is typically used in acidic media, which activates the substrate for reduction.

-

Solvent: Acetic acid or ethanol are common solvents for such hydrogenations, as they can help to dissolve the substrate and facilitate the reaction.

-

Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent.

Detailed Experimental Protocol:

-

In a hydrogenation vessel, dissolve 5-bromo-8-nitroisoquinoline in a suitable solvent such as glacial acetic acid or ethanol.

-

Add a catalytic amount of platinum(IV) oxide (PtO₂).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common. The choice of method depends on the desired selectivity and the presence of other functional groups.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. It is important to select conditions that favor the reduction of the nitro group over the cleavage of the C-Br bond (hydrogenolysis).

Causality of Experimental Choices:

-

Catalyst: 10% Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitro groups.

-

Hydrogen Source: Hydrogen gas or a transfer hydrogenation reagent like ammonium formate can be used.

-

Solvent: Methanol or ethanol are common solvents for this reaction.

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline in methanol or ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield this compound.

Method B: Chemical Reduction with Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines. This method is often preferred when catalytic hydrogenation might lead to undesired side reactions, such as dehalogenation.[5]

Causality of Experimental Choices:

-

Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an effective and chemoselective reducing agent for nitro groups in the presence of aryl halides.

-

Solvent: Ethanol or ethyl acetate are commonly used solvents.

-

Acid: Hydrochloric acid is often used to facilitate the reduction.

Detailed Experimental Protocol (Tin(II) Chloride Reduction):

-

To a solution of 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline in ethanol, add an excess of tin(II) chloride dihydrate.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Basify the mixture with a saturated sodium bicarbonate solution or sodium hydroxide to a pH of 8-9.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Data Presentation:

| Parameter | Method A (Catalytic Hydrogenation) | Method B (SnCl₂ Reduction) |

| Reagents | 10% Pd/C, H₂ (or Ammonium Formate) | SnCl₂·2H₂O, HCl |

| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature | Reflux |

| Workup | Filtration, Concentration | Extraction, Basification |

| Selectivity | Potential for dehalogenation | Generally good for preserving C-Br bond |

Characterization and Quality Control

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point (MP): To assess the purity of solid compounds.

Safety Considerations

-

Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Flammable Solvents: Organic solvents such as ethanol, methanol, and ethyl acetate are flammable. Avoid open flames and use in a well-ventilated area.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly maintained hydrogenation apparatus and ensure the system is purged with an inert gas before and after the reaction. Palladium on carbon can be pyrophoric when dry and should be handled with care.

-

Tin Compounds: Tin compounds can be toxic. Avoid inhalation and skin contact.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route to this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The presented methods offer flexibility, allowing for the selection of the most appropriate conditions based on available resources and desired selectivity.

References

Spectroscopic Data for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of substituted tetrahydroisoquinolines. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The specific substitution pattern of the title compound makes it a valuable building block for the development of new therapeutic agents.

Molecular Structure and Key Features

This compound possesses a bicyclic heterocyclic system with a bromine atom and an amine group substituted on the aromatic ring. The presence of these functional groups, along with the chiral center at C-1 (unless derivatized), dictates the spectroscopic properties of the molecule. Understanding these features is crucial for the accurate interpretation of the spectral data.

Figure 1. Chemical structure of this compound.

Synthesis Overview

The synthesis of this compound can be approached through multi-step synthetic routes starting from commercially available isoquinoline or substituted phenethylamines. A common strategy involves the bromination and nitration of the isoquinoline core, followed by reduction of the nitro group and the heterocyclic ring.[2][3] The Pictet-Spengler reaction is another powerful method for the construction of the tetrahydroisoquinoline skeleton.[4][5]

Figure 2. Generalized synthetic workflow for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts and coupling patterns provide valuable information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 | d | 1H | H-6 |

| ~ 6.60 | d | 1H | H-7 |

| ~ 4.50 | s (br) | 2H | -NH₂ |

| ~ 4.00 | s | 2H | H-1 |

| ~ 3.20 | t | 2H | H-3 |

| ~ 2.80 | t | 2H | H-4 |

| ~ 2.00 | s (br) | 1H | -NH |

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal.[6] A 400 MHz spectrometer provides good resolution for distinguishing between closely spaced proton signals.

Interpretation:

-

Aromatic Region: The two doublets in the aromatic region (~7.10 and ~6.60 ppm) are characteristic of two adjacent aromatic protons. The downfield shift of H-6 is attributed to the deshielding effect of the bromine atom.

-

Aliphatic Region: The signals for the protons on the tetrahydroisoquinoline ring (H-1, H-3, and H-4) are expected in the aliphatic region. The benzylic protons at C-1 typically appear as a singlet around 4.00 ppm. The methylene protons at C-3 and C-4 will likely appear as triplets due to coupling with the adjacent methylene groups.

-

Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NH) will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C-8 |

| ~ 135.0 | C-4a |

| ~ 130.0 | C-8a |

| ~ 128.0 | C-6 |

| ~ 118.0 | C-7 |

| ~ 115.0 | C-5 |

| ~ 48.0 | C-1 |

| ~ 42.0 | C-3 |

| ~ 28.0 | C-4 |

Trustworthiness of Protocol: The acquisition of a standard proton-decoupled ¹³C NMR spectrum is a robust and reliable method for determining the number of unique carbon environments in a molecule.[7]

Interpretation:

-

Aromatic Carbons: The six signals in the downfield region correspond to the aromatic carbons. The carbon bearing the amino group (C-8) is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The carbon attached to the bromine atom (C-5) will also be significantly shifted.

-

Aliphatic Carbons: The three signals in the upfield region are assigned to the sp³ hybridized carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 226/228 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |

| 197/199 | [M - CH₂NH]⁺ |

| 118 | [M - Br - C₂H₄N]⁺ |

Authoritative Grounding: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of a bromine-containing compound, leading to two molecular ion peaks separated by 2 m/z units.[8][9]

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 226 and 228, corresponding to the two isotopes of bromine. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals from the tetrahydroisoquinoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretch (amine) |

| 3050-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1050-1000 | C-Br stretch |

Experimental Protocol:

-

Prepare a KBr pellet of the solid sample or a thin film of the sample on a salt plate.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Interpretation:

The IR spectrum will show characteristic absorption bands for the N-H bonds of the primary and secondary amines, the C-H bonds of the aromatic and aliphatic parts of the molecule, the C=C bonds of the aromatic ring, and the C-Br bond.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. The presented information, based on established spectroscopic principles and data from related compounds, serves as a valuable resource for the characterization and identification of this and similar molecules. The synthesis and further investigation of this compound could lead to the discovery of new chemical entities with significant therapeutic potential.

References

- 1. DSpace [diposit.ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. PubChemLite - 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 9. 5-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Brominated Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The strategic introduction of bromine atoms onto this scaffold has emerged as a powerful tool to modulate and enhance its biological profile. Bromination can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets. This guide provides an in-depth exploration of the diverse biological activities of brominated tetrahydroisoquinolines, with a focus on their anticancer, antimicrobial, and neurological effects. We will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Brominated tetrahydroisoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of key enzymes involved in DNA replication, and disruption of cellular signaling pathways.

Mechanism of Action: Inducing Apoptosis and Inhibiting Topoisomerase

A primary mechanism by which brominated tetrahydroisoquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway . This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c into the cytoplasm.[3] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9 , an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 , which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[4][5]

Furthermore, certain brominated quinolines, the oxidized counterparts of tetrahydroisoquinolines, have been shown to inhibit human topoisomerase I .[2] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair.[6] By inhibiting topoisomerase I, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of brominated tetrahydroisoquinolines is significantly influenced by the position and number of bromine substituents.

-

Position of Bromination: Bromination at the C-5 and C-7 positions of the quinoline ring has been shown to be crucial for significant antiproliferative activity. In contrast, substitutions at the C-3, C-6, and C-8 positions alone may result in inactive compounds.[2]

-

Synergistic Effects: The presence of both bromine and a nitro group on the quinoline scaffold can have a synergistic effect, enhancing the anticancer potency. For instance, 6,8-dibromo-5-nitroquinoline displays remarkable inhibitory activity against various cancer cell lines, while its precursor, 6,8-dibromoquinoline, is inactive.[2]

-

Influence of Other Substituents: The conversion of a methoxy group at the C-8 position to a hydroxyl group may further enhance the inhibitory potential of brominated quinolines.[2]

Quantitative Data: Anticancer Activity of Brominated Quinolines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected brominated quinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (rat glioma) | 15.4 | [2] |

| HeLa (human cervical cancer) | 26.4 | [2] | |

| HT29 (human colon adenocarcinoma) | 15.0 | [2] | |

| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6 (rat glioma) | 50.0 | [2] |

| HeLa (human cervical cancer) | 24.1 | [2] | |

| HT29 (human colon adenocarcinoma) | 26.2 | [2] |

Diagram of the Intrinsic Apoptosis Pathway Induced by Brominated Tetrahydroisoquinolines

Caption: Intrinsic apoptosis pathway initiated by brominated THIQs.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Brominated tetrahydroisoquinolines have shown promise as both antibacterial and antifungal agents.

Antibacterial Activity

While extensive data on the antibacterial properties of specifically brominated tetrahydroisoquinolines is still emerging, the broader class of tetrahydroisoquinolines has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis.[3] The introduction of bromine is a known strategy to enhance antimicrobial potency. Structure-activity relationship studies on related scaffolds suggest that lipophilicity plays a role in antibacterial efficacy, with a general trend of improved potency with higher lipophilicity.[8]

Antifungal Activity

Several novel tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi.[9] Some of these compounds exhibit potency comparable to the commercial fungicide boscalid.

Mechanism of Antifungal Action

The proposed mechanism of action for some antifungal tetrahydroisoquinoline derivatives involves the inhibition of succinate dehydrogenase (SDH) .[9] SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition disrupts fungal respiration and energy production. Molecular docking studies have supported the interaction of these compounds with the SDH enzyme.[9]

Quantitative Data: Antifungal Activity of Tetrahydroisoquinoline Derivatives

The following table presents the half-maximal effective concentration (EC50) values for representative tetrahydroisoquinoline derivatives against Alternaria alternata.

| Compound | EC50 against A. alternata (mg/L) | Reference |

| A13 | 2.375 | [9] |

| A25 | 2.251 | [9] |

| Boscalid (standard) | 1.195 | [9] |

Diagram of the Antifungal Mechanism of Action

Caption: Inhibition of fungal SDH by THIQ derivatives.

Neurological Effects: A Double-Edged Sword

The tetrahydroisoquinoline scaffold is also associated with significant effects on the central nervous system. Endogenously formed THIQs have been implicated in the pathology of neurodegenerative diseases like Parkinson's disease. This neurotoxicity is often linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The pro-oxidant nature of some THIQ derivatives can lead to oxidative damage to DNA and cellular proteins, ultimately triggering apoptosis in neuronal cells.[4]

Conversely, synthetic THIQ derivatives are being investigated for various neurological applications, leveraging their ability to interact with specific receptors and enzymes in the brain. The introduction of bromine can modulate these interactions, offering a pathway to develop novel therapeutics for neurological disorders. However, the potential for neurotoxicity must be carefully evaluated in the development of any brominated tetrahydroisoquinoline intended for therapeutic use.

Experimental Protocols

Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

This protocol outlines a general procedure for the direct bromination of 1,2,3,4-tetrahydroquinoline.

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Bromine

-

Acetic acid

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time (monitor by TLC).

-

Pour the reaction mixture into water and decolorize the excess bromine with a sodium thiosulfate solution.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

MTT Assay for Anticancer Activity

This protocol describes a colorimetric assay to assess the cytotoxic effects of brominated tetrahydroisoquinolines on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Brominated tetrahydroisoquinoline compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the brominated tetrahydroisoquinoline compound and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the MIC of a compound against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Brominated tetrahydroisoquinoline compound (stock solution in a suitable solvent)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of the brominated tetrahydroisoquinoline compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Brominated tetrahydroisoquinolines represent a promising class of compounds with a diverse range of biological activities. Their demonstrated anticancer and antifungal properties, coupled with the potential for modulation of neurological targets, make them attractive candidates for further drug discovery and development efforts. The synthetic accessibility of the tetrahydroisoquinoline scaffold allows for the generation of diverse libraries of brominated analogs, facilitating comprehensive structure-activity relationship studies. Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles in preclinical models. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to explore the full therapeutic potential of this exciting class of molecules.

References

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. benchchem.com [benchchem.com]

5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: A Versatile Building Block for IAP-Recruiting Protein Degraders

An In-depth Technical Guide for Researchers in Drug Discovery

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of potent and selective PROTACs hinges on the availability of robust building blocks that can effectively recruit E3 ubiquitin ligases. This guide provides a comprehensive technical overview of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine, a key building block for the synthesis of PROTACs that recruit the Inhibitor of Apoptosis (IAP) family of E3 ligases. We will delve into its synthesis, chemical properties, and strategic application in the development of IAP-based degraders, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Rise of IAP-Recruiting PROTACs

The majority of PROTACs in clinical development recruit either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. However, expanding the repertoire of utilized E3 ligases is crucial to overcome potential resistance mechanisms and to tailor degrader activity to specific cellular contexts. The Inhibitor of Apoptosis (IAP) proteins, particularly cIAP1 and XIAP, represent a compelling class of E3 ligases for PROTAC-mediated degradation. Their frequent dysregulation in cancer and their role in apoptosis signaling make them attractive targets for therapeutic intervention.

The 1,2,3,4-tetrahydroisoquinoline scaffold has been identified as a privileged core structure for the development of potent IAP antagonists.[1] This guide focuses on a strategically functionalized derivative, this compound, as a versatile starting material for the synthesis of IAP-recruiting PROTACs. The bromine atom at the 5-position provides a convenient handle for linker attachment, while the 8-amino group is a key pharmacophoric feature for engaging the BIR domain of IAP proteins.

Synthesis and Chemical Properties of the Core Building Block

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, isoquinoline. The synthetic sequence is designed to introduce the desired functionalities at specific positions on the isoquinoline ring system, followed by reduction of the heterocyclic ring.

Synthetic Pathway

A plausible and efficient synthetic route is outlined below, based on established methodologies for the functionalization of isoquinolines.[2][3][4]

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-Bromoisoquinoline

-

To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add isoquinoline.

-

Cool the mixture to -20 °C and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below -15 °C.[2]

-

Stir the reaction mixture at -20 °C for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to pH 8-9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 5-bromoisoquinoline.

Step 2: Synthesis of 5-Bromo-8-nitroisoquinoline

-

Dissolve 5-bromoisoquinoline in concentrated sulfuric acid at 0 °C.

-

Add potassium nitrate portion-wise, maintaining the temperature below 5 °C.[4]

-

Stir the reaction mixture at 0 °C for a few hours.

-

Carefully pour the mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash with water until the filtrate is neutral.

-

Dry the solid to obtain 5-bromo-8-nitroisoquinoline.

Step 3: Synthesis of this compound

-

Dissolve 5-bromo-8-nitroisoquinoline in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This single step can achieve both the reduction of the nitro group to an amine and the saturation of the isoquinoline ring system.[3]

-

Alternatively, a chemical reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid can be used for the reduction of the nitro group, followed by a separate reduction of the heterocyclic ring.

-

After the reaction is complete, filter the catalyst (if used) and neutralize the reaction mixture.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂ |

| Molecular Weight | 227.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Application as an IAP-Recruiting Building Block in PROTAC Design

The strategic placement of the amino and bromo functionalities on the this compound core makes it an ideal building block for the synthesis of IAP-recruiting PROTACs.

Caption: Modular design of an IAP-recruiting PROTAC.

The 8-amino group serves as a crucial pharmacophore that mimics the N-terminus of the endogenous IAP antagonist SMAC/DIABLO, enabling binding to the BIR3 domain of IAP proteins. The 5-bromo position acts as a versatile synthetic handle for the attachment of a chemical linker, which will connect the IAP ligand to a ligand for the protein of interest (POI).

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this building block typically involves a convergent approach where the IAP ligand-linker moiety and the POI ligand are synthesized separately and then coupled in a final step.

Caption: Convergent synthesis strategy for an IAP-recruiting PROTAC.

Experimental Protocols for Characterization of IAP-Based PROTACs

A series of biochemical and cellular assays are essential to validate the efficacy and mechanism of action of newly synthesized IAP-based PROTACs.

Target Protein Degradation Assay (Western Blot)

This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. The DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) can be calculated.[5]

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Immunoblotting: Probe the membrane with an antibody that recognizes ubiquitin to visualize the polyubiquitinated target protein.[6]

Ternary Complex Formation Assays

These assays provide evidence for the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology (TR-FRET):

-

Reagents: Purified, recombinant target protein and IAP E3 ligase. Donor fluorophore-labeled antibody against the target protein and an acceptor fluorophore-labeled antibody against the E3 ligase.

-

Assay Setup: In a microplate, combine the target protein and the E3 ligase with serial dilutions of the PROTAC.

-

Incubation: Allow the components to incubate and form the ternary complex.

-

Antibody Addition: Add the donor and acceptor-labeled antibodies.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[6]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the development of IAP-recruiting PROTACs. Its straightforward synthesis and strategically placed functional groups allow for the efficient construction of a diverse range of degrader molecules. The ability to recruit IAP E3 ligases expands the toolkit for targeted protein degradation, offering an alternative to the commonly used VHL and CRBN systems and potentially overcoming mechanisms of resistance. As the field of targeted protein degradation continues to advance, the development and utilization of novel, well-characterized building blocks like the one described herein will be paramount to unlocking the full therapeutic potential of this exciting modality.

References

- 1. Discovery of tetrahydroisoquinoline-based bivalent heterodimeric IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine Derivatives

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The specific derivatization of this scaffold, particularly with a bromine atom at the 5-position and an amine group at the 8-position, presents a unique chemical entity with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential therapeutic targets of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine derivatives, drawing upon the established pharmacology of the broader THIQ and 8-aminoquinoline classes to propose and validate key molecular targets in oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for advancing these promising compounds through the discovery and preclinical pipeline.

Introduction: The Rationale for Targeting a Versatile Scaffold

The tetrahydroisoquinoline framework is a cornerstone in the development of therapeutics, with derivatives demonstrating a wide array of pharmacological activities, including antitumor, antimicrobial, and neuroprotective properties. The introduction of a bromine atom at the 5-position and an amine at the 8-position on the THIQ ring system creates a molecule with distinct electronic and steric properties, influencing its binding affinity and selectivity for various biological targets. The 8-aminoquinoline substructure, in particular, is renowned for its antimalarial activity, while the bromo-substitution can enhance binding interactions and provide a handle for further synthetic modification.

This guide will delve into three primary therapeutic areas where this compound derivatives are poised to make a significant impact:

-

Oncology: Targeting key drivers of cancer cell proliferation and survival.

-

Neurodegenerative Diseases: Modulating enzymatic activity implicated in neuronal dysfunction and death.

-

Infectious Diseases: Exploiting mechanisms of action established for related compounds against pathogens like Plasmodium falciparum.

For each area, we will present a hypothesized primary molecular target, the scientific rationale for its selection, and detailed, self-validating experimental protocols to rigorously assess the activity of novel derivatives.

Therapeutic Area: Oncology

The complex and multifaceted nature of cancer necessitates the development of therapeutics with novel mechanisms of action. The structural features of this compound derivatives suggest potential interactions with key oncogenic pathways.

Primary Target: Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS)

Rationale: The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] Mutant KRAS proteins are locked in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT-mTOR, which drive cell proliferation, survival, and differentiation.[1][3] The development of direct KRAS inhibitors has been a long-standing challenge, but recent breakthroughs with covalent inhibitors targeting the KRAS G12C mutation have revitalized interest in targeting this oncoprotein.[4][5] The quinoline scaffold has been identified in novel KRAS inhibitors, suggesting that the tetrahydroisoquinoline core of our lead compound could be a promising starting point for developing inhibitors that bind to allosteric pockets on the KRAS protein.[1]

Experimental Validation: KRAS Nucleotide Exchange Assay

This biochemical assay measures the ability of a test compound to inhibit the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

KRAS Protein: Recombinant human KRAS (wild-type or specific mutant, e.g., G12D) pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP).

-

Guanine Nucleotide Exchange Factor (GEF): Recombinant SOS1 protein (catalytic domain) to facilitate nucleotide exchange.

-

Test Compound: Serial dilutions of the this compound derivative in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

-

GTP Solution: A high concentration of non-fluorescent GTP.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

-

Add 10 µL of a mixture containing BODIPY-FL-GDP-loaded KRAS protein and SOS1 in assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding 10 µL of the GTP solution.

-

Monitor the decrease in fluorescence polarization or fluorescence intensity over time (e.g., every minute for 60 minutes) using a plate reader. The displacement of the fluorescent GDP by non-fluorescent GTP will lead to a decrease in the signal.

-

-

Data Analysis:

-

Calculate the initial rate of nucleotide exchange for each concentration of the test compound.

-

Plot the rate of exchange against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Logical Relationship: KRAS Signaling Pathway

Caption: KRAS signaling pathway and the proposed point of intervention.

Secondary Target: Tubulin Polymerization

Rationale: The microtubule network is essential for cell division, intracellular transport, and maintenance of cell shape.[6] Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, are among the most successful classes of anticancer drugs.[7] The indolo[2,1-a]isoquinoline scaffold, structurally related to THIQs, has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[8] Plinabulin, a tubulin polymerization inhibitor, has also been shown to disrupt KRAS signaling through its effects on endosomal recycling, suggesting a potential dual mechanism of action for compounds targeting tubulin.[9] Given these precedents, this compound derivatives are strong candidates for evaluation as tubulin polymerization inhibitors.

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity).

Methodology:

-

Reagent Preparation:

-

Tubulin: Highly purified bovine brain tubulin (>99%).

-

Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP Stock: 100 mM GTP in water.

-

Test Compound: Serial dilutions in PB. Known inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be used as controls.

-

-

Assay Procedure (96-well plate format):

-

Chill the 96-well plate and all reagents on ice.

-

In each well, add the test compound or control to the polymerization buffer.

-

Add tubulin to each well to a final concentration of 2-3 mg/mL.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time to generate polymerization curves.

-

Analyze the curves for changes in the lag phase, the maximum rate of polymerization (Vmax), and the final polymer mass.

-

Calculate the IC₅₀ or EC₅₀ value for inhibition or promotion of polymerization, respectively.

-

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Therapeutic Area: Neurodegenerative Diseases

The progressive loss of neuronal structure and function in diseases like Alzheimer's and Parkinson's is a major healthcare challenge. The neuroprotective potential of THIQ derivatives makes them attractive candidates for development in this area.

Primary Target: Monoamine Oxidases (MAO-A and MAO-B)